molecular formula C17H17N3O3 B4303892 1-benzyl-4-methyl-7-nitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

1-benzyl-4-methyl-7-nitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No. B4303892
M. Wt: 311.33 g/mol
InChI Key: JXFUOUHKKGPPQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-4-methyl-7-nitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a chemical compound that belongs to the benzodiazepine family. It is also known as flutoprazepam and is a psychoactive drug that has been used for various scientific research applications. This compound has a unique chemical structure that makes it an interesting subject of study for researchers.

Mechanism of Action

The mechanism of action of 1-benzyl-4-methyl-7-nitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves the modulation of the gamma-aminobutyric acid (GABA) neurotransmitter system. This compound enhances the binding of GABA to its receptor, which results in an increase in the inhibitory neurotransmitter activity. This leads to a decrease in the excitability of the neurons, which results in the anxiolytic, sedative, anticonvulsant, and muscle relaxant effects of this compound.
Biochemical and Physiological Effects:
1-benzyl-4-methyl-7-nitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has various biochemical and physiological effects. It has been shown to decrease the activity of the central nervous system, resulting in sedation and muscle relaxation. It also has anxiolytic and anticonvulsant effects, which make it a potential candidate for the treatment of anxiety disorders and epilepsy. Additionally, it has been shown to have a positive effect on the sleep cycle, which makes it a potential candidate for the treatment of insomnia.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-benzyl-4-methyl-7-nitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one for lab experiments is its ability to modulate the GABA neurotransmitter system, which makes it a potential candidate for the treatment of various neurological disorders. Additionally, this compound has a unique chemical structure that makes it an interesting subject of study for researchers. However, one of the limitations of using this compound for lab experiments is its potential for abuse and addiction, which makes it a controlled substance.

Future Directions

There are various future directions for the study of 1-benzyl-4-methyl-7-nitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one. One possible direction is the development of new analogs of this compound that have improved pharmacological properties. Another direction is the study of the long-term effects of this compound on the central nervous system. Additionally, the study of the potential therapeutic uses of this compound for various neurological disorders is another future direction. Overall, the study of 1-benzyl-4-methyl-7-nitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has the potential to lead to the development of new treatments for various neurological disorders.
Conclusion:
1-benzyl-4-methyl-7-nitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a compound that has been used for various scientific research applications. Its ability to modulate the GABA neurotransmitter system makes it a potential candidate for the treatment of various neurological disorders. The synthesis of this compound is a complex process that requires expertise in organic chemistry. The study of this compound has the potential to lead to the development of new treatments for various neurological disorders.

Scientific Research Applications

1-benzyl-4-methyl-7-nitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has been used for various scientific research applications. It has been studied for its anxiolytic and sedative properties, which make it a potential candidate for the treatment of anxiety disorders and insomnia. This compound has also been studied for its anticonvulsant properties, which make it a potential candidate for the treatment of epilepsy. Additionally, it has been studied for its muscle relaxant properties, which make it a potential candidate for the treatment of muscle spasms.

properties

IUPAC Name

1-benzyl-4-methyl-7-nitro-4,5-dihydro-3H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-12-9-17(21)19(11-13-5-3-2-4-6-13)16-8-7-14(20(22)23)10-15(16)18-12/h2-8,10,12,18H,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFUOUHKKGPPQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)N(C2=C(N1)C=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-4-methyl-7-nitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-4-methyl-7-nitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Reactant of Route 2
1-benzyl-4-methyl-7-nitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Reactant of Route 3
Reactant of Route 3
1-benzyl-4-methyl-7-nitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Reactant of Route 4
1-benzyl-4-methyl-7-nitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Reactant of Route 5
Reactant of Route 5
1-benzyl-4-methyl-7-nitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Reactant of Route 6
1-benzyl-4-methyl-7-nitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.